Cas no 7215-01-2 (3-(4-Bromophenyl)azetidine)
3-(4-Bromophenyl)azetidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Bromophenyl)azetidine
- L 2421
- 7215-01-2
- 3-(p-Bromophenyl)azetidine
- A936762
- PS-19097
- FT-0663830
- SY019231
- GS0564
- AZETIDINE, 3-(p-BROMOPHENYL)-
- CS-0058165
- JHJFWWNFVIMSMT-UHFFFAOYSA-N
- P10199
- SCHEMBL15301182
- EN300-131404
- SB51445
- AKOS017398266
- MFCD01665286
- BRN 1424810
- DTXSID30222470
- DA-17897
-
- MDL: MFCD01665286
- Inchi: 1S/C9H10BrN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2
- InChI Key: JHJFWWNFVIMSMT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1CNC1
Computed Properties
- Exact Mass: 211.00000
- Monoisotopic Mass: 210.99966g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.439
- Boiling Point: 279.3°C at 760 mmHg
- Flash Point: 122.7°C
- Refractive Index: 1.583
- PSA: 12.03000
- LogP: 2.46470
3-(4-Bromophenyl)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B686425-25mg |
3-(4-Bromophenyl)azetidine |
7215-01-2 | 25mg |
$ 207.00 | 2023-04-18 | ||
| TRC | B686425-250mg |
3-(4-Bromophenyl)azetidine |
7215-01-2 | 250mg |
$ 1642.00 | 2023-04-18 | ||
| Chemenu | CM285393-250mg |
3-(4-Bromophenyl)azetidine |
7215-01-2 | 95% | 250mg |
$780 | 2023-03-07 | |
| Chemenu | CM285393-1g |
3-(4-Bromophenyl)azetidine |
7215-01-2 | 95% | 1g |
$2699 | 2024-07-24 | |
| abcr | AB291662-100 mg |
3-(4-Bromophenyl)azetidine, 95%; . |
7215-01-2 | 95% | 100 mg |
€801.50 | 2023-07-20 | |
| Chemenu | CM285393-1g |
3-(4-Bromophenyl)azetidine |
7215-01-2 | 95% | 1g |
$1227 | 2021-06-09 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04668-5g |
3-(4-bromophenyl)azetidine |
7215-01-2 | 95% | 5g |
$2480 | 2023-09-07 | |
| eNovation Chemicals LLC | Y1194161-1g |
3-(4-Bromophenyl)azetidine |
7215-01-2 | 95% | 1g |
$980 | 2024-07-20 | |
| eNovation Chemicals LLC | D635649-100mg |
3-(4-bromophenyl)azetidine |
7215-01-2 | 97% | 100mg |
$370 | 2024-07-21 | |
| eNovation Chemicals LLC | D635649-250MG |
3-(4-bromophenyl)azetidine |
7215-01-2 | 97% | 250mg |
$595 | 2024-07-21 |
3-(4-Bromophenyl)azetidine Suppliers
3-(4-Bromophenyl)azetidine Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 3-(4-Bromophenyl)azetidine
Introduction to 3-(4-Bromophenyl)azetidine (CAS No. 7215-01-2)
3-(4-Bromophenyl)azetidine, identified by the Chemical Abstracts Service Number (CAS No.) 7215-01-2, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a brominated aromatic ring and an azetidine core makes it a versatile scaffold for further chemical modifications, enabling the development of novel bioactive molecules.
The compound's structure, featuring a 4-bromophenyl group attached to an azetidine ring, positions it as a valuable intermediate in the synthesis of more complex molecules. Azetidine derivatives are known for their role in drug discovery, particularly in the exploration of kinase inhibitors and other therapeutic agents. The bromine substituent on the phenyl ring enhances reactivity, making 3-(4-Bromophenyl)azetidine a useful building block for Suzuki-Miyaura cross-coupling reactions, among other palladium-catalyzed processes.
Recent advancements in synthetic methodologies have further highlighted the utility of this compound. Researchers have leveraged its reactivity to develop efficient synthetic routes to more intricate scaffolds, including those relevant to oncology and neurology. The ability to functionalize both the azetidine nitrogen and the aromatic ring provides chemists with considerable flexibility in designing molecules with tailored biological activities.
In the context of drug discovery, 3-(4-Bromophenyl)azetidine has been explored as a precursor for compounds targeting specific disease pathways. For instance, studies have demonstrated its potential in generating inhibitors of protein-protein interactions, which are critical in numerous disease mechanisms. The bromine atom's electronic properties allow for fine-tuning of binding affinities, making it possible to optimize lead compounds for better pharmacokinetic profiles.
The compound's significance extends beyond academic research; it has found applications in industrial settings where high-throughput screening requires diverse molecular libraries. Its structural motif is frequently employed in virtual screening campaigns to identify candidates with desired biological properties. This has accelerated the discovery process in several pharmaceutical companies, where 3-(4-Bromophenyl)azetidine serves as a cornerstone in library design.
From a mechanistic standpoint, the azetidine ring presents unique challenges and opportunities for chemists. Its three-membered cycle introduces steric constraints that can influence both reactivity and conformational preferences. These features are particularly relevant when designing molecules that must interact with biological targets in specific ways. The 4-bromophenyl moiety further contributes to this complexity by offering multiple sites for functionalization while maintaining overall structural integrity.
Recent publications have begun to explore the compound's role in developing next-generation therapeutics. For example, researchers have investigated its use in generating small-molecule probes that modulate signaling pathways implicated in cancer progression. By leveraging its dual functionality—both as a scaffold and as a reactive handle—3-(4-Bromophenyl)azetidine has enabled the synthesis of probes with high specificity and potency.
The synthesis of 3-(4-Bromophenyl)azetidine itself is an area of active interest, with reports describing novel catalytic systems that improve yield and selectivity. These advancements not only make the compound more accessible but also open doors for exploring derivatives that might exhibit enhanced biological activity or improved pharmacological properties. Such innovations are crucial for meeting the growing demand for targeted therapies in modern medicine.
In conclusion, 3-(4-Bromophenyl)azetidine (CAS No. 7215-01-2) represents a compelling example of how structural diversity can drive innovation in pharmaceutical chemistry. Its unique combination of reactivity and versatility makes it an indispensable tool for researchers striving to develop new treatments for complex diseases. As synthetic methodologies continue to evolve, the potential applications of this compound are likely to expand, reinforcing its importance in both academic and industrial settings.
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